molecular formula C13H19N5 B503746 1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE

1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B503746
M. Wt: 245.32g/mol
InChI Key: VVLGRWSOCWNXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a butyl group, a 2-methylbenzyl group, and an amine group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction using butyl bromide and a base such as potassium carbonate.

    Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be attached via a reductive amination reaction, where the tetrazole is reacted with 2-methylbenzylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation Products: Oxidized tetrazole derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted tetrazole compounds.

Scientific Research Applications

1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. The butyl and 2-methylbenzyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-butyl-1H-tetrazol-5-amine: Lacks the 2-methylbenzyl group, resulting in different chemical and biological properties.

    N-(2-methylbenzyl)-1H-tetrazol-5-amine: Lacks the butyl group, affecting its lipophilicity and membrane permeability.

    1-butyl-N-(2-chlorobenzyl)-1H-tetrazol-5-amine:

Uniqueness: 1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is unique due to the combination of the butyl and 2-methylbenzyl groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32g/mol

IUPAC Name

1-butyl-N-[(2-methylphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C13H19N5/c1-3-4-9-18-13(15-16-17-18)14-10-12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15,17)

InChI Key

VVLGRWSOCWNXIH-UHFFFAOYSA-N

SMILES

CCCCN1C(=NN=N1)NCC2=CC=CC=C2C

Canonical SMILES

CCCCN1C(=NN=N1)NCC2=CC=CC=C2C

Origin of Product

United States

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